molecular formula C7H10N2 B1296668 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole CAS No. 3752-24-7

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole

Cat. No. B1296668
CAS RN: 3752-24-7
M. Wt: 122.17 g/mol
InChI Key: KAWYASGZISVRAL-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole is a chemical compound with the molecular formula C7H10N2 . It is used as a reactant for the preparation of imidazolylnitroquinoxalinedione .


Molecular Structure Analysis

The molecular weight of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole is 122.17 g/mol . The InChI code is 1S/C7H10N2/c1-2-4-7-6(3-1)8-5-9-7/h5H,1-4H2,(H,8,9) . The canonical SMILES is C1CCC2=C(C1)NC=N2 .


Physical And Chemical Properties Analysis

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole is a white to pale-yellow to yellow-brown solid . It has a topological polar surface area of 28.7 Ų . It has no rotatable bonds .

Scientific Research Applications

1. Antagonists for 5-HT3 Receptors

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole derivatives have been investigated as 5-HT3 receptor antagonists, potentially useful for treating irritable bowel syndrome (IBS) and nausea and vomiting associated with cancer chemotherapy. For instance, N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide was found to be significantly potent in this role (Ohta et al., 1996). Another study on similar derivatives reported highly potent compounds for the treatment of IBS and chemotherapy-induced nausea and vomiting (Ohta et al., 1996).

2. Tubulin Inhibitors and Anticancer Properties

Some 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles with a trimethoxyphenyl pharmacophore have been synthesized and evaluated for their role as tubulin inhibitors. They displayed cytotoxic activity against various human cancer cell lines, showing potential as anticancer agents (Amirmostofian et al., 2015).

3. Antimicrobial Activity

A series of novel 4-(1H-benzo[d]imidazol-2yl)-1,3-thiazol-2-amines and related compounds have been synthesized and evaluated for their antibacterial and antifungal activity against clinical isolates of bacteria, demonstrating notable antimicrobial properties (Reddy & Reddy, 2010).

4. Antifungal Applications

Novel fused heterocyclic compounds bearing benzo[4,5]imidazo[1,2-d][1,2,4]triazine demonstrated significant antifungal activities against various phytopathogenic fungi, indicating potential as agricultural fungicides (Li et al., 2018).

Safety And Hazards

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-4-7-6(3-1)8-5-9-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWYASGZISVRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958605
Record name 4,5,6,7-Tetrahydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole

CAS RN

3752-24-7
Record name 3752-24-7
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Record name 4,5,6,7-Tetrahydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1H-1,3-benzodiazole
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Synthesis routes and methods

Procedure details

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate (1.32 g) was refluxed in 10 ml of 1,2-dichloroethane together with 1.78 g of thionyl chloride for 30 minutes, and the excess of thionyl chloride and the solvent were removed by distillation under reduced pressure. To the residue was added 10 ml of 1,2-dichloroethane, and 1.6 ml of indoline was added dropwise thereto at 30° C. or lower while stirring followed by stirring at room temperature for 2 hours. The reaction mixture was successively extracted once with 30 ml of water and twice with 20 ml of water. The combined aqueous layer was adjusted to a pH of 9 to 10 with a 10% sodium hydroxide aqueous solution and then extracted with methylene chloride. The combined methylene chloride layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The residue was recrystallized from ethyl acetate to obtain 1.1 g (82.7%) of 5-(2,3-dihydroindol-1-yl)carbonyl]-4,5,6,7-tetrahydrobenzimidazole.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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